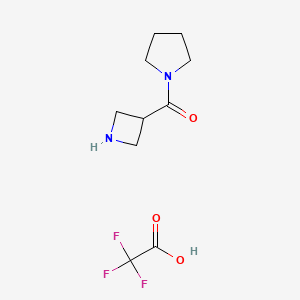

Azetidin-3-yl(pyrrolidin-1-yl)methanone 2,2,2-trifluoroacetate

説明

Azetidin-3-yl(pyrrolidin-1-yl)methanone 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C10H15F3N2O3 and its molecular weight is 268.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Azetidin-3-yl(pyrrolidin-1-yl)methanone 2,2,2-trifluoroacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and pathways relevant to various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound features a unique structure that contributes to its biological activity. The trifluoroacetate group enhances lipophilicity, which may influence the compound's pharmacokinetic properties.

Research indicates that this compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial in cell growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity

The biological activity of this compound has been evaluated in various preclinical studies. Notably, it has shown promise in inhibiting the growth of cancer cells in vitro and in vivo.

Case Studies

-

Inhibition of Tumor Growth : In a study involving human cancer cell lines, the compound exhibited IC50 values in the low nanomolar range, indicating potent inhibitory effects on cell viability.

- Study Details : The compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results demonstrated a significant reduction in cell proliferation compared to controls.

-

Selectivity Profile : A selectivity study showed that this compound preferentially inhibited specific PI3K isoforms over others.

- Study Findings : The selectivity index indicated that the compound could minimize off-target effects while maintaining efficacy against tumor cells.

Table 2: Biological Activity Data

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable properties that support its potential as a therapeutic agent.

Key Findings

- Absorption : Enhanced by the trifluoroacetate moiety.

- Metabolism : Primarily hepatic with potential for active metabolites.

- Excretion : Renal pathways are suggested based on preliminary studies.

科学的研究の応用

Medicinal Chemistry

- Therapeutic Potential : Research indicates that compounds containing azetidine and pyrrolidine structures exhibit various biological activities. Azetidin-3-yl(pyrrolidin-1-yl)methanone derivatives have been investigated for their potential as inhibitors in cancer therapies, particularly targeting specific kinases involved in tumor progression .

- Drug Development : The compound is being explored for its role in drug discovery processes. Its unique structure allows for modifications that can enhance efficacy against specific biological targets. For instance, it has been evaluated in studies focusing on inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), which is implicated in several malignancies .

Organic Synthesis

- Reagent in Chemical Reactions : Azetidin-3-yl(pyrrolidin-1-yl)methanone acts as a versatile building block in organic synthesis. It can participate in various chemical reactions such as nucleophilic substitutions and reductions, making it valuable for synthesizing more complex organic molecules.

- Facilitating New Reactions : Its unique chemical properties allow researchers to develop new synthetic methodologies that could lead to the discovery of novel compounds with potential pharmaceutical applications.

Case Studies

化学反応の分析

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the strained 3-position, particularly under basic or acidic conditions. For example:

-

Reaction with amines : The compound reacts with primary/secondary amines (e.g., benzylamine) in THF at 60°C to form substituted azetidine derivatives via ring-opening.

-

Halogenation : Treatment with thionyl chloride (SOCl₂) in acetonitrile replaces the trifluoroacetate group with chloride, yielding azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride .

Key Data :

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Amine substitution | Benzylamine, THF | 60°C, 12 h | 68% |

| Chlorination | SOCl₂, CH₃CN | RT, 2 h | 85% |

Acylation and Esterification

The trifluoroacetate group facilitates acylation reactions. For instance:

-

TFAA-mediated acylation : Reacting with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C forms stable acylated intermediates, confirmed by NMR (δ 8.46 ppm for aromatic protons) .

-

Ester exchange : Methanolysis under HCl generates methyl esters, as demonstrated in analogous azetidine trifluoroacetate derivatives .

Mechanistic Insight :

The trifluoroacetate acts as a leaving group, enabling nucleophilic attack at the carbonyl carbon. Steric hindrance from the pyrrolidine ring slows reactivity compared to simpler azetidine esters .

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the azetidine ring undergoes strain-driven ring-opening:

-

Acid-catalyzed hydrolysis : In 4N HCl/dioxane, the azetidine ring opens to form a linear amine derivative, followed by re-cyclization to pyrrolidine-based products .

-

Thermal rearrangement : Heating to 100°C in DMSO promotes dimerization via intermolecular nucleophilic attack, forming bis-azetidine compounds .

Kinetic Data :

| Process | Conditions | Half-life |

|---|---|---|

| Hydrolysis | 4N HCl, 25°C | 45 min |

| Dimerization | DMSO, 50°C | 72 h |

Catalytic Hydrogenation

The compound participates in hydrogenation reactions using palladium catalysts:

-

Debenzylation : Hydrogen gas (40 psi) with Pd/C in methanol removes protective benzyl groups at 60°C, achieving >90% conversion in 24 h .

Optimized Protocol :

| Catalyst | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| Pd/C 10% | MeOH | 60°C | 24 h | 92% |

Coupling Reactions

The pyrrolidine nitrogen engages in coupling reactions:

-

Buchwald-Hartwig amination : With Pd(dppf)Cl₂ and Na₂CO₃, it couples with aryl halides (e.g., 4-bromotoluene) in THF at 80°C .

-

Reductive amination : Reacts with ketones (e.g., acetone) and NaBH₃CN to form secondary amines .

Example :

textStep 1: Mix compound (1 eq), 4-bromotoluene (1.2 eq), Pd(dppf)Cl₂ (0.05 eq) in THF. Step 2: Heat at 80°C for 18 h. Yield: 74% (confirmed by LC-MS)[5].

Stability and Degradation

The compound is sensitive to moisture and light:

-

Hydrolytic degradation : Half-life of 14 days in aqueous buffer (pH 7.4, 25°C) .

-

Photodegradation : UV light (254 nm) induces cleavage of the trifluoroacetate group within 6 h .

Stabilization Strategies :

特性

IUPAC Name |

azetidin-3-yl(pyrrolidin-1-yl)methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.C2HF3O2/c11-8(7-5-9-6-7)10-3-1-2-4-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXWNALFMMBRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。